molecular formula C7H10O3 B13905435 cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid

Cat. No.: B13905435
M. Wt: 142.15 g/mol
InChI Key: BULZGVWQVAEJFT-UHFFFAOYSA-N
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Description

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O3. It is a cyclobutane derivative featuring a hydroxyl group and a vinyl group attached to the same carbon atom, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted cyclobutanone with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a vinyl group.

    trans-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid: Similar structure but with different stereochemistry.

    3-Hydroxycyclobutanecarboxylic acid: Lacks the vinyl group.

Uniqueness

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is unique due to the presence of both a hydroxyl and a vinyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9)

InChI Key

BULZGVWQVAEJFT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC(C1)C(=O)O)O

Origin of Product

United States

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